molecular formula C23H21ClN2O5 B10754664 (1S,3R)-Rsl3

(1S,3R)-Rsl3

Cat. No.: B10754664
M. Wt: 440.9 g/mol
InChI Key: TXJZRSRTYPUYRW-NQIIRXRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-Rsl3 typically involves the cyclization of iodomethylates of chirally pure δ-amino alcohols. This process is stereospecific and follows the S_N2 mechanism, resulting in the inversion of the configuration of the amine chiral center. The reaction is carried out in dimethylformamide (DMF) and involves heating the precursor in acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of chiral catalysts and advanced purification techniques are common to ensure the enantiomeric purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-Rsl3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Peroxygenases and other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Hydroxy derivatives.

    Reduction: Saturated benzofuran derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,3R)-Rsl3 has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,3R)-Rsl3 involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to modulate synaptic transmission by affecting metabotropic glutamate receptors, leading to changes in neuronal excitability . The compound’s effects are mediated through the activation of GTP-binding proteins and subsequent intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3S)-1-tert-butyl-3-methyl-1-phenyl-1,3-dihydro-2-benzofuran
  • (1R,3S)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid
  • (1S,3R)-3-Hydroxycyclohexanecarbonitrile

Uniqueness

(1S,3R)-Rsl3 is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its diastereomers and enantiomers. This uniqueness makes it valuable in stereoselective synthesis and as a chiral building block in the development of pharmaceuticals and other bioactive compounds .

Properties

IUPAC Name

methyl (1S,3R)-2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O5/c1-30-22(28)14-9-7-13(8-10-14)21-20-16(15-5-3-4-6-17(15)25-20)11-18(23(29)31-2)26(21)19(27)12-24/h3-10,18,21,25H,11-12H2,1-2H3/t18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJZRSRTYPUYRW-NQIIRXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC2=C([C@@H](N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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